Rasagiline
Vue d'ensemble
Description
La rasagiline est un médicament principalement utilisé dans le traitement de la maladie de Parkinson. Il s’agit d’un inhibiteur sélectif et irréversible de la monoamine oxydase de type B (MAO-B), une enzyme responsable de la dégradation de la dopamine dans le cerveau. En inhibant cette enzyme, la this compound augmente les niveaux de dopamine, ce qui atténue les symptômes de la maladie de Parkinson .
Mécanisme D'action
La rasagiline exerce ses effets en inhibant de manière irréversible l’enzyme monoamine oxydase de type B (MAO-B). Cette inhibition conduit à une augmentation des niveaux de dopamine dans le cerveau, ce qui contribue à atténuer les symptômes de la maladie de Parkinson. Le composé possède également des propriétés neuroprotectrices, qui seraient médiées par l’activation de la voie de signalisation Akt/Nrf2 .
Applications De Recherche Scientifique
Rasagiline has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of MAO-B inhibitors and their interactions with various substrates.
Biology: this compound is studied for its neuroprotective properties and its potential to slow the progression of neurodegenerative diseases.
Medicine: The compound is extensively researched for its therapeutic effects in Parkinson’s disease and other neurological disorders.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Analyse Biochimique
Biochemical Properties
Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . MAO, a flavin-containing enzyme, regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . This compound demonstrates complete and selective inhibition of MAO-B and is at least five times more potent than selegiline .
Cellular Effects
This compound has been shown to modulate mitochondrial homeostasis, intervene in the apoptosis system, and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson’s disease . It also increases the expression of genes coding antioxidant enzymes, anti-apoptotic Bcl-2, and pro-survival neurotrophic factors .
Molecular Mechanism
One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum . This compound has also demonstrated neuroprotective properties in experimental laboratory models .
Temporal Effects in Laboratory Settings
This compound provides neuroprotection to ischemic neuronal cultures through the inhibition of α-synuclein and GAPDH-mediated aponecrotic cell death, as well as via mitochondrial protection, by increasing mitochondria-specific antioxidant enzymes through a mechanism involving the Akt/Nrf2 redox-signaling pathway .
Dosage Effects in Animal Models
In rats, after chronic oral administration, this compound is five times more potent than selegiline . Clinically relevant inhibition of MAO-B is believed to occur at 80% inhibition of enzyme activity, and dosing of 0.05 mg/kg in rats achieved approximately 84% MAO-B inhibition .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) . The main metabolites are 1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan .
Transport and Distribution
This compound is rapidly absorbed following oral administration . The absolute bioavailability of this compound is about 36% . It is readily distributed within cells and tissues, crossing the blood-brain barrier .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La rasagiline peut être synthétisée selon plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 1-indanone avec la propargylamine en présence d’un agent réducteur tel que le borohydrure de sodium. La réaction se produit généralement dans des conditions douces et donne la this compound comme produit final .
Méthodes de production industrielle : En milieu industriel, la this compound est souvent produite en utilisant une voie de synthèse similaire mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour surveiller la réaction et purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La rasagiline subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites, y compris l’aminoindane.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de la partie propargylamine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : L’aminoindane est un métabolite majeur formé lors de l’oxydation de la this compound.
Réduction : Des formes réduites de this compound peuvent être obtenues dans des conditions spécifiques.
Substitution : Des dérivés substitués de la this compound peuvent être synthétisés en utilisant différents nucléophiles.
4. Applications de la recherche scientifique
La this compound a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé modèle dans les études sur les inhibiteurs de la MAO-B et leurs interactions avec divers substrats.
Biologie : La this compound est étudiée pour ses propriétés neuroprotectrices et son potentiel à ralentir la progression des maladies neurodégénératives.
Médecine : Le composé est largement étudié pour ses effets thérapeutiques dans la maladie de Parkinson et d’autres troubles neurologiques.
Industrie : La this compound est utilisée dans le développement de nouveaux médicaments et comme étalon de référence dans les processus de contrôle de la qualité
Comparaison Avec Des Composés Similaires
La rasagiline est souvent comparée à d’autres inhibiteurs de la MAO-B, tels que la sélégiline. Bien que les deux composés inhibent la MAO-B, la this compound est plus puissante et ne produit pas de métabolites ressemblant à l’amphétamine, qui peuvent avoir des effets secondaires indésirables. D’autres composés similaires incluent :
Sélégiline : Un autre inhibiteur de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Safinamide : Un inhibiteur réversible de la MAO-B avec des propriétés supplémentaires d’inhibition de la libération de glutamate.
Lazabemide : Un inhibiteur réversible de la MAO-B avec des effets neuroprotecteurs.
Les propriétés uniques de la this compound, telles que son inhibition irréversible de la MAO-B et l’absence de métabolites ressemblant à l’amphétamine, en font un agent thérapeutique précieux dans la prise en charge de la maladie de Parkinson .
Propriétés
IUPAC Name |
(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041112 | |
Record name | Rasagiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rasagiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.49e-02 g/L | |
Record name | Rasagiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The precise mechanisms of action of rasagiline is unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum. The elevated dopamine level and subsequent increased dopaminergic activity are likely to mediate rasagiline's beneficial effects seen in models of dopaminergic motor dysfunction., The anti-Parkinson drug rasagiline (Azilect), an irreversible and selective monoamine oxidase (MAO)-B inhibitor, was shown to possess neuroprotective activities, involving multiple survival pathways among them the up-regulation of protein kinase C (PKC)alpha, PKCepsilon, the anti-apoptotic Bcl-2, Bcl-xL, and Bcl-w and the induction of brain-derived- and glial cell line-derived neurotrophic factors (BDNF, GDNF). More recently, employing conventional neurochemical techniques, as well as transcriptomic and proteomic screening tools, combined with a biology-based clustering method, it was shown that rasagiline also possesses neurorescue/neurogenesis activity in mice midbrain dopaminergic neurons when given chronically, post-MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This action was attributed to the activation of cell signaling mediators associated with neurotrophic factors responsive-tyrosine kinase receptor (Trk) pathway, including ShcC, SOS, AF6, Rin1, and Ras and the increase in the Trk-downstream effecter phosphatidylinositol 3 kinase (PI3K) protein and its substrate, Akt/PKB. ..., The anti-Parkinson's disease drug rasagiline, the anti-Alzheimer's disease drug ladostigil, and their propargyl moiety, propargylamine, enhanced the expression levels of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor, endogenous neurotrophic factors associated with activation of phosphatidylinositol 3-kinase, protein kinase, and mitogen-activated protein kinase cell signaling/survival pathways. ..., Rasagiline mesylate, a propargylamine, is an irreversible monoamine oxidase-B (MAO-B) inhibitor. MAO is a mitochondrial enzyme that regulates the metabolic degradation of catecholamines and serotonin in the CNS and peripheral tissues. There appear to be at least 2 isoforms of MAO, MAO-A and MAO-B, which differ in localization and substrate specificity. MAO-A, predominantly found in the GI tract and liver, regulates the metabolic degradation of circulating catecholamines and dietary amines (e.g., tyramine). MAO-B, predominantly found in the brain, regulates the metabolic degradation of dopamine and phenylethylamine. Inhibition of MAO-A in the periphery results in systemic absorption of dietary amines (e.g., tyramine), which, in substantial amounts, can cause release of norepinephrine and subsequent substantial increases in blood pressure. Inhibition of MAO-B results in increased extracellular concentrations of dopamine and, therefore, enhanced dopaminergic activity in the striatum. While the precise mechanisms of activity of rasagiline have not been fully characterized, data from ex vivo animal studies indicate that the drug potently and irreversibly inhibits MAO-B in brain, liver, and intestinal tissues; the selectivity of rasagiline in inhibiting MAO-B (and not MAO-A) in humans has not been fully elucidated to avoid restriction of dietary tyramine and sympathomimetic amines. | |
Record name | Rasagiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RASAGILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
136236-51-6 | |
Record name | Rasagiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136236-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rasagiline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rasagiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rasagiline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rasagiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rasagiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RASAGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003N66TS6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RASAGILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rasagiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.